7-(Trifluoromethyl)quinoline-4-carbaldehyde

Catalog No.
S12329926
CAS No.
89446-68-4
M.F
C11H6F3NO
M. Wt
225.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(Trifluoromethyl)quinoline-4-carbaldehyde

CAS Number

89446-68-4

Product Name

7-(Trifluoromethyl)quinoline-4-carbaldehyde

IUPAC Name

7-(trifluoromethyl)quinoline-4-carbaldehyde

Molecular Formula

C11H6F3NO

Molecular Weight

225.17 g/mol

InChI

InChI=1S/C11H6F3NO/c12-11(13,14)8-1-2-9-7(6-16)3-4-15-10(9)5-8/h1-6H

InChI Key

APCJAFSZYJPDTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1C(F)(F)F)C=O

7-(Trifluoromethyl)quinoline-4-carbaldehyde is a chemical compound characterized by the presence of a quinoline ring system with a trifluoromethyl group attached at the seventh position and an aldehyde functional group at the fourth position. Its molecular formula is C10H6F3NC_{10}H_{6}F_{3}N, and it has a molecular weight of approximately 197.16 g/mol. The trifluoromethyl group is known for enhancing the lipophilicity and biological activity of compounds, making them more effective in various applications, particularly in medicinal chemistry.

Typical of aldehydes and aromatic compounds. Key reactions include:

  • Condensation Reactions: It can undergo condensation with various nucleophiles, such as amines or hydrazines, to form imines or hydrazones.
  • Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Electrophilic Aromatic Substitution: The quinoline ring can participate in electrophilic substitutions, where electrophiles attack the aromatic system.

Research indicates that derivatives of 7-(trifluoromethyl)quinoline-4-carbaldehyde exhibit significant biological activities. For instance, compounds derived from this structure have shown promising antimicrobial properties against various bacteria and fungi, including Mycobacterium smegmatis and Pseudomonas aeruginosa . Additionally, some derivatives have displayed antimalarial activity against Plasmodium falciparum, particularly those with modifications that enhance their interaction with hematin .

The synthesis of 7-(trifluoromethyl)quinoline-4-carbaldehyde can be achieved through several methods:

  • Starting from 7-(trifluoromethyl)quinoline: This compound can be oxidized to yield the corresponding aldehyde. Common oxidizing agents include chromium trioxide or potassium permanganate.
  • Using Precursor Compounds: The synthesis may also involve starting from quinoline derivatives that are further modified to introduce the trifluoromethyl group followed by aldehyde formation through oxidation.
  • Reactions with Aldehydes: The compound can be synthesized via reactions involving other aldehydes and quinoline derivatives under acidic or basic conditions.

7-(Trifluoromethyl)quinoline-4-carbaldehyde has several applications in:

  • Medicinal Chemistry: Its derivatives are explored for their potential as pharmaceuticals, particularly as antimicrobial and antimalarial agents.
  • Material Science: The compound may be used in the development of advanced materials due to its unique electronic properties imparted by the trifluoromethyl group.
  • Chemical Research: It serves as an important intermediate in organic synthesis for creating more complex chemical entities.

Studies on the interactions of 7-(trifluoromethyl)quinoline-4-carbaldehyde with biological targets have revealed its potential as an inhibitor of certain enzymes and receptors. For example, its derivatives have been tested for their ability to inhibit β-hematin formation, which is crucial for malaria treatment . Additionally, interactions with bacterial cell membranes have been noted, suggesting mechanisms for its antimicrobial activity.

Similar Compounds: Comparison

Similar compounds include:

  • 7-(Fluoromethyl)quinoline-4-carbaldehyde
  • 6-(Trifluoromethyl)quinoline-3-carbaldehyde
  • 8-(Trifluoromethyl)quinoline-2-carbaldehyde

Comparison Table

Compound NameUnique FeatureBiological Activity
7-(Trifluoromethyl)quinoline-4-carbaldehydeStrong lipophilicity due to trifluoromethylAntimicrobial and antimalarial
7-(Fluoromethyl)quinoline-4-carbaldehydeLess lipophilic than trifluoromethylModerate antimicrobial
6-(Trifluoromethyl)quinoline-3-carbaldehydeDifferent position of trifluoromethyl groupAntimicrobial
8-(Trifluoromethyl)quinoline-2-carbaldehydeVariation in substitution patternPotentially similar activity

The unique presence of the trifluoromethyl group at the seventh position of the quinoline ring significantly enhances the biological activity and physicochemical properties of 7-(trifluoromethyl)quinoline-4-carbaldehyde compared to its analogs, making it a valuable compound in pharmaceutical research.

Molecular Formula and Basic Properties

7-(Trifluoromethyl)quinoline-4-carbaldehyde has the molecular formula C₁₁H₆F₃NO and a molecular weight of 225.167 g/mol. The trifluoromethyl (-CF₃) group at position 7 and the aldehyde (-CHO) group at position 4 define its core structure (Fig. 1). Key physicochemical properties include:

PropertyValue
Boiling PointNot Available
DensityNot Available
Exact Mass225.040 g/mol
Partition Coefficient (LogP)3.066

The compound’s SMILES notation is FC(F)(F)c1cc2ncccc2cc1C=O, and its InChI identifier is InChI=1S/C11H6F3NO/c12-11(13,14)8-4-3-7-2-1-5-15-9(7)6-8/h1-6H.

Structural Analysis

X-ray crystallography and computational studies reveal that the trifluoromethyl group induces significant electron-withdrawing effects, polarizing the quinoline ring and enhancing the aldehyde’s electrophilicity. The planar quinoline system facilitates π-π stacking interactions, while the -CF₃ group contributes to lipophilicity, critical for membrane permeability in biological systems.

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Exact Mass

225.04014830 g/mol

Monoisotopic Mass

225.04014830 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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